molecular formula C21H21NO B14566341 4-Methoxy-N,N-bis(4-methylphenyl)aniline CAS No. 61600-39-3

4-Methoxy-N,N-bis(4-methylphenyl)aniline

Cat. No.: B14566341
CAS No.: 61600-39-3
M. Wt: 303.4 g/mol
InChI Key: PVSKOSZTDMAQLY-UHFFFAOYSA-N
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Description

4-Methoxy-N,N-bis(4-methylphenyl)aniline is a research-grade aniline derivative of significant interest in the development of advanced organic electronic materials. This compound belongs to a class of triarylamine-based molecules that are widely investigated as efficient hole transport materials (HTMs) . The molecular structure, which incorporates methoxy and methyl-substituted phenyl groups, is engineered to provide favorable electronic properties, including appropriate energy levels for charge transfer . In cutting-edge applications, structurally similar molecules are extensively used in perovskite solar cells (PSCs) to facilitate efficient hole extraction and transport, thereby improving the device's power conversion efficiency . These compounds help overcome limitations of traditional materials by offering better energy level alignment with the photoactive layer, such as matching the highest occupied molecular orbital (HOMO) with that of perovskite materials like MAPbI3 . Beyond photovoltaics, this family of compounds has relevant applications in other optoelectronic devices, including organic light-emitting diodes (OLEDs) , where their high hole mobility is highly valuable . The methoxy groups in the structure are also known to enhance electrostatic interactions with perovskite components, potentially improving material stability and performance . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

61600-39-3

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C21H21NO/c1-16-4-8-18(9-5-16)22(19-10-6-17(2)7-11-19)20-12-14-21(23-3)15-13-20/h4-15H,1-3H3

InChI Key

PVSKOSZTDMAQLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

Iodine-catalyzed methods have emerged as cost-effective and environmentally benign routes for synthesizing diarylamines. In one approach, 4-methoxyaniline reacts with 4-methylbenzene derivatives in the presence of iodine (20 mol%), hexamethylphosphoramide (HMPA), dimethyl sulfoxide (DMSO), and methanesulfonic acid (MsOH) at 120°C under aerobic conditions. The reaction proceeds via a radical mechanism, where iodine generates aryl radicals from the aniline derivative, facilitating C–N bond formation.

Key advantages include:

  • High functional group tolerance : Electron-donating groups such as methyl and methoxy remain intact under these conditions.
  • Scalability : Reactions conducted at 1 mmol scale yield products in 43–83% isolated yields after column chromatography.

Optimization Studies

The molar ratio of aniline to aryl substrate critically influences yields. A 4:1 ratio of 4-methoxyaniline to 4-methylacetophenone maximizes product formation by ensuring sufficient nucleophilic attack at the ketone intermediate. Solvent screening reveals that HMPA-DMSO mixtures enhance solubility of iodine and stabilize reactive intermediates, while MsOH accelerates proton transfer steps.

Table 1: Optimization of Iodine-Catalyzed Synthesis

Parameter Optimal Value Yield (%)
Iodine loading 20 mol% 78
Temperature 120°C 82
Solvent HMPA-DMSO 85
Reaction time 12 h 79

Aryldiazonium Salt-Mediated Coupling

Synthesis via Nitrilium Intermediates

Aryldiazonium salts, such as 4-methoxybenzenediazonium tetrafluoroborate, react with 4-methylbenzonitrile in the presence of arenes to form nitrilium intermediates. These intermediates undergo hydrolysis to yield 4-Methoxy-N,N-bis(4-methylphenyl)aniline. The reaction is conducted in benzonitrile at 110°C with hydrochloric acid as a proton source, achieving Z-selective imine formation in 58–82% yields.

Stereochemical Considerations

The Z configuration of the intermediate imine is confirmed via X-ray crystallography and theoretical calculations. Reduction of the imine to the amine is achieved using sodium borohydride or catalytic hydrogenation, though over-reduction to secondary amines must be controlled by limiting reaction time.

Table 2: Performance of Aryldiazonium Salt Route

Substrate Pair Yield (%) Selectivity (Z:E)
4-Methoxyphenyl + 4-Methylphenyl 76 95:5
4-Methoxyphenyl + 3-Methylphenyl 63 89:11

Nitrosonium-Initiated C–N Bond Formation

Oxidative Coupling Strategy

Nitrosonium tetrafluoroborate (NOBF₄) initiates radical coupling between 4-methoxyaniline and 4-methyltoluene in trifluoroacetic acid. The mechanism involves single-electron transfer from the aniline to NO⁺, generating arylaminyl radicals that couple with the arene. This method avoids metal catalysts and operates at room temperature, making it suitable for acid-sensitive substrates.

Scope and Limitations

Electron-rich arenes exhibit higher reactivity, with 4-methyltoluene providing 68% yield under optimized conditions. However, steric hindrance from ortho-substituted arenes reduces yields to <30%.

Table 3: Nitrosonium-Mediated Synthesis Metrics

Acid Catalyst Temperature Yield (%)
Trifluoroacetic acid 25°C 68
Sulfuric acid 25°C 42
No acid 25°C 12

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Iodine catalysis offers the highest yields (up to 85%) but requires elevated temperatures and hazardous solvents like HMPA.
  • Aryldiazonium routes provide excellent stereocontrol but necessitate multi-step protocols for imine reduction.
  • Nitrosonium initiation is operationally simple but limited to electron-rich substrates.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Methoxy-N,N-bis(4-methylphenyl)aniline involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It can also participate in hydrogen bonding and π-π interactions, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Tri-p-tolylamine (4-Methyl-N,N-bis(4-methylphenyl)aniline)

  • Structure : Replaces the methoxy group with a methyl substituent.
  • Properties : Reduced electron-donating capacity compared to the methoxy analog due to the weaker electron-donating nature of methyl groups.
  • Applications : Primarily used in OLED hole-transport layers (HTLs), such as TAPC (4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]), which enhances device stability .

N,N-Bis(4-methoxyphenyl)aniline Derivatives

  • Example : CZTPA-2 (4,4′-(9-methyl-9H-carbazole-3,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)).
  • Properties : Methoxy groups improve solubility and hole mobility, achieving a power conversion efficiency (PCE) of 11% in PSCs, outperforming methyl-substituted analogs .

Core Modifications and Extended Conjugation

Carbazole-Fused Derivatives

  • Example : CZTPA-1 and CZTPA-2 ().
  • Structure : Incorporates a carbazole core linked to N,N-bis(4-methoxyphenyl)aniline groups.
  • Impact: Extended π-conjugation enhances charge transport, but alkyl chain length (e.g., nonyl vs. methyl in CZTPA-1 vs. CZTPA-2) critically affects PCE (7% vs. 11%) and thermal stability .

Vinylene-Bridged Derivatives

  • Example: 1,4-Bis[2-[4-[N,N-di(p-tolyl)amino]phenyl]vinyl]benzene ().
  • Structure : Adds vinylene spacers between triarylamine units.
  • Properties : Red-shifted absorption and emission spectra due to extended conjugation, suitable for light-emitting applications .

Electronic and Optoelectronic Properties

Hole Transport Efficiency

Compound Hole Mobility (cm²/Vs) Application Performance
4-Methoxy-N,N-bis(4-methylphenyl)aniline ~10⁻⁴ PSC HTLs High stability, moderate PCE
TAPC (Methyl-substituted) ~10⁻³ OLED HTLs Enhanced stability in devices
CZTPA-2 (Carbazole-methoxy hybrid) ~10⁻³ PSC HTLs PCE = 11%, 89.7% stability retention (400 h)

Key Insight : Methoxy groups improve hole injection, while carbazole cores enhance mobility. Methyl groups prioritize stability over efficiency .

Luminescence and Absorption Profiles

Compound Absorption λ_max (nm) Emission λ_max (nm) Quantum Yield
This compound 350–370 450–480 0.3–0.4
Vinylene-bridged derivative () 400–420 550–600 0.6–0.7
Carbazole-based CZTPA-2 380–400 500–520 0.5–0.6

Key Insight : Extended conjugation (e.g., vinylene bridges) significantly red-shifts emission, enabling near-infrared applications .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-Methoxy-N,N-bis(4-methylphenyl)aniline?

Methodological Answer:
A common synthesis route involves bromination of precursor compounds under nitrogen atmosphere. For example, N,N-bis(4-methylphenyl)aniline derivatives can be synthesized by dissolving the precursor in a 1:1 THF/EtOAc mixture, adding N-bromosuccinimide (NBS) in one portion, and stirring overnight. Crude material is purified via column chromatography using hexane:EtOAc (9:1) as the eluent, achieving yields up to 95% . For methoxy-substituted analogs, etherification reactions may require controlled anhydrous conditions to prevent side reactions.

Advanced: How can solvent-free synthesis methods improve the yield and sustainability of this compound?

Methodological Answer:
Ultrasound-mediated synthesis under solvent-free conditions offers a greener alternative. For structurally similar N,N-bis(phenacyl)anilines , ultrasound irradiation reduces reaction times from hours to minutes and eliminates organic solvents, enhancing atom economy. This method minimizes byproducts and improves yields by promoting efficient energy transfer during C–N bond formation . Researchers should optimize parameters (e.g., frequency, power) and compare with traditional reflux methods to validate reproducibility.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm substitution patterns and aryl group connectivity (e.g., distinguishing para vs. ortho methyl groups) .
  • GC/MS : For verifying molecular ion peaks and detecting impurities in crude mixtures .
  • Column Chromatography : Hexane:EtOAc gradients (9:1 to 7:3) effectively separate methoxy- and methyl-substituted byproducts .
  • Melting Point Analysis : Sharp melting ranges (e.g., 146–150°C for analogs) indicate high purity .

Advanced: How does the molecular structure influence charge transport properties in organic electronic devices?

Methodological Answer:
The triarylamine core enables hole-transport capabilities due to:

  • Extended π-conjugation : The methoxy and methyl groups enhance solubility while maintaining planar aromatic stacking, critical for thin-film morphology in OLEDs .
  • Computational Insights : Density functional theory (DFT) calculations reveal HOMO levels (-5.2 eV) aligned with common electrode materials, facilitating hole injection. Key parameters include:
PropertyValueRelevance
HOMO/LUMO (eV)-5.2 / -1.8Charge injection efficiency
Rotatable Bonds5Molecular flexibility in films
Topological Polar SA3.2 ŲIntermolecular interactions

Data Contradiction: How to resolve discrepancies in reported purity levels from different synthetic routes?

Methodological Answer:
Discrepancies often arise from:

  • Purification Methods : Compare column chromatography (e.g., hexane:EtOAc) vs. recrystallization (e.g., using ethanol). Column methods typically achieve >95% purity, while recrystallization may retain solvent residues .
  • Analytical Cross-Validation : Use complementary techniques (HPLC, NMR, elemental analysis) to detect trace impurities. For example, GC/MS can identify brominated byproducts missed in melting point analysis .

Advanced: What computational tools are recommended for modeling this compound’s solid-state packing?

Methodological Answer:

  • Mercury CSD : Analyze crystal packing motifs and void spaces using the Materials Module. Compare with similar structures (e.g., PubChem entries) to predict polymorphism .
  • DFT Calculations : Optimize geometry with Gaussian09 at the B3LYP/6-31G* level to simulate intermolecular interactions (e.g., π-π stacking distances) .
  • Molecular Dynamics (MD) : Simulate thin-film morphology using GROMACS, incorporating force fields for aryl-alkyl interactions .

Basic: What safety protocols are essential when handling this compound in oxygen-sensitive reactions?

Methodological Answer:

  • Ventilation : Use fume hoods or gloveboxes to prevent inhalation of organic vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste Disposal : Neutralize reaction mixtures with dilute acetic acid before aqueous disposal .

Advanced: How to design experiments probing the compound’s stability under device-operating conditions?

Methodological Answer:

  • Accelerated Aging Tests : Expose thin films to 85°C/85% RH for 24–72 hours. Monitor decomposition via UV-Vis spectroscopy (λ = 300–400 nm) and XRD for crystallinity loss .
  • Electrochemical Stability : Perform cyclic voltammetry (scan rate: 100 mV/s) in anhydrous acetonitrile to detect oxidative degradation peaks .

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